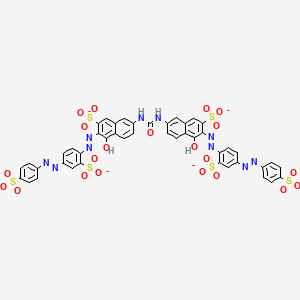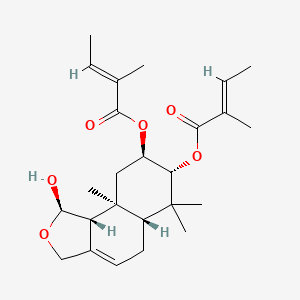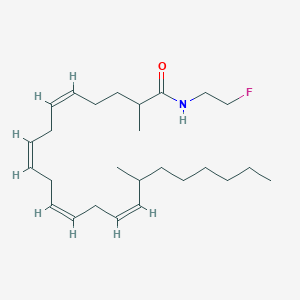
(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine is a fatty amide.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Catalytic amination of biomass-based alcohols : Amines are crucial intermediates in chemical industries, with applications ranging from agrochemicals to pharmaceuticals. The study by Pera‐Titus and Shi (2014) discusses the synthesis of amines like N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines using Brønsted and Lewis acid catalysts, highlighting the importance of amine chemistry in industrial applications (Pera‐Titus & Shi, 2014).
Addition of amines to conjugated dienes : The addition of amines to dienes yielding unsaturated amines over solid base catalysts is explored by Kakuno and Hattori (1984). They found that catalysts like CaO and MgO are effective in promoting this reaction, which is relevant for the synthesis of various amine derivatives (Kakuno & Hattori, 1984).
Polymer Science
Characterization of tertiary amine block copolymer micelles : Lee et al. (1999) used various techniques to study the structure of tertiary amine methacrylate block copolymers. These polymers demonstrate pH-dependent solubility and are potentially useful in drug delivery systems (Lee, Gast, Bütün, & Armes, 1999).
Synthesis of polymerizable tertiary amines : Sun et al. (2021) synthesized tertiary amine-structured compounds, which are relevant for applications requiring responsive behavior, such as in smart materials (Sun et al., 2021).
Bioconjugation
- Mechanism of amide formation by carbodiimide in aqueous media : Nakajima and Ikada (1995) investigated the mechanism of amide bond formation between carboxylic acids and amines, which is crucial in bioconjugation and drug synthesis (Nakajima & Ikada, 1995).
Propiedades
Fórmula molecular |
C26H44FNO |
|---|---|
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2,16-dimethyldocosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H44FNO/c1-4-5-6-16-19-24(2)20-17-14-12-10-8-7-9-11-13-15-18-21-25(3)26(29)28-23-22-27/h7,9-10,12-13,15,17,20,24-25H,4-6,8,11,14,16,18-19,21-23H2,1-3H3,(H,28,29)/b9-7-,12-10-,15-13-,20-17- |
Clave InChI |
RAMPXDRFGKYVNF-DOOWINBVSA-N |
SMILES isomérico |
CCCCCCC(C)/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF |
SMILES |
CCCCCCC(C)C=CCC=CCC=CCC=CCCC(C)C(=O)NCCF |
SMILES canónico |
CCCCCCC(C)C=CCC=CCC=CCC=CCCC(C)C(=O)NCCF |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




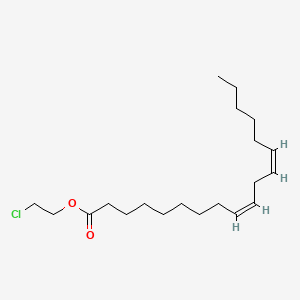


![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
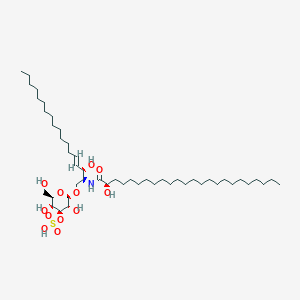
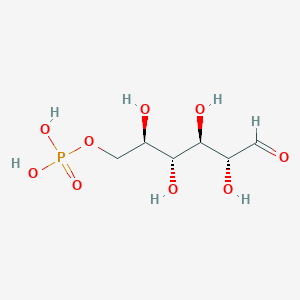

![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)

